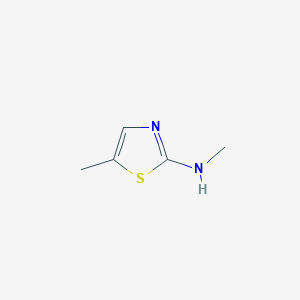

5-Methyl-2-methylamino-1,3-thiazole

Description

Unveiling the Thiazole (B1198619) Core: A Nexus of Chemical Potential

The fundamental 1,3-thiazole ring is a planar, aromatic system with the molecular formula C₃H₃NS. kuey.netwikipedia.org This aromaticity, arising from the delocalization of pi electrons, imparts a unique reactivity profile to the thiazole nucleus. kuey.netnih.gov The presence of both a sulfur and a nitrogen atom within the ring creates distinct electronic properties, influencing how the molecule interacts with its environment. sciencescholar.us This structural motif is not merely a synthetic curiosity; it is a recurring feature in a vast array of natural products, including vitamin B1 (thiamine) and penicillin, highlighting its inherent biological relevance. wikipedia.orgresearchgate.net

In the realm of chemical sciences, the thiazole scaffold serves as a versatile building block for the synthesis of more complex molecules. researchgate.net Its derivatives have found applications in materials science, featuring in the development of organic electronics, photovoltaics, and light-emitting diodes (LEDs). kuey.net The ability to introduce a wide range of substituents at various positions on the thiazole ring allows chemists to fine-tune the physical and chemical properties of the resulting compounds, opening avenues for the creation of novel materials with tailored functionalities.

A Focused Lens: The Significance of 5-Methyl-2-methylamino-1,3-thiazole and Its Kin

The study of this compound and its analogues allows researchers to systematically explore structure-activity relationships (SAR). By modifying the substituents on the core thiazole structure, chemists can gain insights into how specific molecular features influence biological or material properties. This targeted approach is crucial for the rational design of new compounds with enhanced efficacy or desired characteristics. Research into analogues has explored the effects of removing the methyl group or altering the ester group on the thiazole ring, revealing significant impacts on potency in certain biological contexts. nih.gov

A Journey Through Time: The Evolution of 1,3-Thiazole Chemistry

The history of 1,3-thiazole chemistry is a testament to the enduring curiosity and ingenuity of chemists. The groundwork for this field was laid by the pioneering work of Hantzsch and Hofmann. ijper.org The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a fundamental and widely used method for constructing the thiazole ring. wikipedia.orgijper.orgencyclopedia.pub Over the years, numerous other synthetic routes have been developed, including the Cook-Heilbron synthesis and methods utilizing α-aminonitriles or 2-aminothiolates. wikipedia.orgresearchgate.net

The evolution of synthetic methodologies has been paralleled by an ever-expanding understanding of the diverse applications of thiazole derivatives. Initially recognized for their presence in natural products and their utility in dye synthesis, the scope of thiazole chemistry has broadened dramatically. Today, it encompasses the development of a wide range of functional molecules, from pharmaceuticals to advanced materials. This historical progression underscores the dynamic nature of chemical research, where foundational discoveries continue to inspire new avenues of exploration and innovation.

Interactive Data Table: Physicochemical Properties of Thiazole and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1,3-Thiazole | C₃H₃NS | 85.13 | 116-118 |

| 5-Methylthiazole | C₄H₅NS | 99.15 | 141-142 |

| 2-Amino-5-methylthiazole (B129938) | C₄H₆N₂S | 114.17 | 232.5±9.0 |

| This compound | C₅H₈N₂S | 128.20 | Not available |

| Methyl 2-(methylamino)-1,3-thiazole-5-carboxylate | C₆H₈N₂O₂S | 172.20 | Not available |

Structure

3D Structure

Properties

IUPAC Name |

N,5-dimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4-3-7-5(6-2)8-4/h3H,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPHTBBWRUZTBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for 5 Methyl 2 Methylamino 1,3 Thiazole and Its Derivatives

Precursor Chemistry and Starting Material Design for Thiazole (B1198619) Ring Formation

The successful synthesis of 5-Methyl-2-methylamino-1,3-thiazole and its derivatives is highly dependent on the strategic design and preparation of appropriate precursors. The core of the synthetic challenge lies in the construction of the five-membered thiazole heterocycle, which requires careful selection of starting materials that provide the necessary carbon, nitrogen, and sulfur atoms. The design often revolves around building blocks that can undergo cyclization to form the stable aromatic thiazole ring.

Synthesis of Key Intermediates

The synthesis of more complex thiazole derivatives often proceeds through stable, isolable intermediates. Two such pivotal compounds in this context are 5-acetyl-4-methyl-2-(methylamino)thiazole and its brominated analogue, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one.

The intermediate 5-acetyl-4-methyl-2-(methylamino)thiazole can be synthesized via several routes. One common method is a variation of the Hantzsch reaction, where 3-chloro-2,4-pentanedione is reacted with a suitable thiourea (B124793) derivative. sci-hub.se Another reported synthesis involves the reaction of acetylacetone (B45752) with thiourea in the presence of an oxidizing agent like iodine. sci-hub.se This acetylthiazole serves as a versatile starting point for further functionalization.

A crucial subsequent step is the bromination of this acetylthiazole to yield 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one . nih.gov This reaction typically occurs in an acidic medium and converts the acetyl group into an α-bromoacetyl group, which is a highly reactive electrophile. nih.gov This α-haloketone is a key building block, enabling the introduction of various other heterocyclic systems at the 5-position of the thiazole ring through reactions with nucleophiles like heterocyclic amines, o-aminothiophenol, or thiosemicarbazone derivatives. nih.govresearchgate.netmdpi.com

Another important precursor for related structures is ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate . This intermediate can be synthesized by treating 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in the presence of pyridine (B92270). nih.gov The resulting thiazole carboxylate can then be further modified.

| Product Intermediate | Starting Materials | Key Reagents/Conditions | Reference |

| 5-acetyl-2-amino-4-methylthiazole | 3-chloro-2,4-pentanedione, Thiourea | Refluxing ethanol, catalytic triethylamine | sci-hub.se |

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 5-acetyl-4-methyl-2-(methylamino)thiazole | Bromine, Acidic medium | nih.gov |

| Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate | 1-methylthiourea, Ethyl 2-chloro-3-oxobutanoate | Pyridine | nih.gov |

Classical and Modern Synthetic Approaches to 1,3-Thiazole Rings

The formation of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These range from century-old classical name reactions to modern, efficiency-focused protocols.

Hantzsch Thiazole Synthesis and Modifications

The Hantzsch thiazole synthesis, first reported in the 19th century, remains the most prominent and widely utilized method for constructing the thiazole core. analis.com.mynih.gov The classical approach involves the condensation reaction between an α-haloketone and a thioamide, thiourea, or thiosemicarbazide. nih.gov The mechanism proceeds via initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. acs.org

A specific example relevant to the precursors of the target compound is the reaction of 3-chloro-2,4-pentanedione (an α-haloketone) with thiourea to produce 5-acetyl-2-amino-4-methylthiazole, a close analogue and key intermediate. sci-hub.se Modifications to the Hantzsch synthesis often involve variations in the starting materials, catalysts, and reaction conditions to improve yields and broaden the scope of accessible derivatives. analis.com.my

Multi-component Reactions for Thiazole Annulation

To enhance synthetic efficiency and align with the principles of green chemistry, multi-component reactions (MCRs) have emerged as a powerful strategy for thiazole synthesis. These reactions combine three or more starting materials in a single pot to form the product, which incorporates portions of all reactants. nih.gov This approach avoids the isolation of intermediates, thereby saving time, solvents, and resources.

One such reported MCR for synthesizing thiazole analogues involves the reaction of a secondary amine, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247), catalyzed by α-amylase in ethanol, showcasing an environmentally benign chemoenzymatic approach. analis.com.my Another study reported the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues utilizing a three-component reaction with 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor. nih.gov

Cyclization Reactions Employing Sulfur and Nitrogen Donors

The formation of the thiazole ring fundamentally relies on the reaction between components that can provide the necessary atoms for the heterocycle. This is often achieved through cyclization reactions that employ distinct sulfur and nitrogen donor molecules. The Hantzsch synthesis, using thioamides or thioureas, is the classic example where one molecule provides the N-C-S fragment. nih.gov

Alternative strategies have been developed using different sources for these heteroatoms. For instance, a small library of thiazole compounds was synthesized by reacting α-amido-β-ketoesters with Lawesson's reagent, which serves as a potent sulfurizing agent to facilitate the cyclization. nih.gov Another modern approach involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN), where KSCN acts as the sulfur and nitrogen source. encyclopedia.puborganic-chemistry.org This method offers good functional group tolerance under mild conditions. organic-chemistry.org

Microwave-Assisted Synthetic Protocols

The application of microwave irradiation has become a valuable tool in modern organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. organic-chemistry.org Microwave-assisted organic synthesis (MAOS) has been successfully applied to the creation of thiazole rings.

For example, domino alkylation-cyclization reactions between propargyl bromides and thioureas to synthesize 2-aminothiazoles have been performed under microwave irradiation, affording the desired products in high yields within minutes. organic-chemistry.org Similarly, microwave heating has been used to facilitate the conversion of intermediates in the synthesis of substituted thiazolylpyrimidines, showcasing its utility in multi-step synthetic sequences. nih.gov

Green Chemistry Approaches in Thiazole Synthesis

The principles of green chemistry, which encourage the use of environmentally benign solvents and reaction conditions, have been increasingly applied to the synthesis of thiazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Key strategies include the use of aqueous media and solvent-free reaction conditions.

Aqueous Media: Water is an attractive solvent for organic synthesis due to its non-toxic nature, low cost, and safety. rroij.comrsc.orgmedmedchem.com The synthesis of thiazoles in aqueous media often involves multicomponent reactions, which are highly efficient as they combine multiple starting materials in a single step to form a complex product. rroij.commedmedchem.com For instance, a catalyst-free domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation has been reported to produce a variety of trisubstituted thiazoles in good to very good yields. rsc.org This method is notable for its short reaction times and the absence of harmful by-products. rsc.org Another example involves the reaction of N-bromosuccinimide and thiourea with phenyl acetylene (B1199291) in an aqueous medium to afford substituted 2-aminothiazole (B372263) derivatives in good yields. medmedchem.com The use of β-cyclodextrin in water has also been shown to facilitate the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates. organic-chemistry.org

Solvent-Free Conditions: Conducting reactions without a solvent offers several advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. nih.govresearchgate.net The Hantzsch thiazole synthesis, a classical method for preparing thiazoles, has been adapted to solvent-free conditions. For example, the condensation of 2-bromoacetophenones with thiourea or selenourea (B1239437) proceeds rapidly and efficiently without a catalyst to yield 2-aminothiazoles and 2-amino-1,3-selenazoles. organic-chemistry.org Microwave-assisted solvent-free synthesis has also proven to be a powerful technique for preparing thiazole derivatives, often leading to high yields in very short reaction times without the need for a catalyst. medmedchem.comnih.gov Grinding techniques, where reactants are physically ground together, have also been employed for the catalyst- and solvent-free synthesis of thiazoles, resulting in excellent yields at room temperature. researchgate.netscispace.com

The following table summarizes some green chemistry approaches for the synthesis of thiazole derivatives:

| Reaction Type | Reactants | Conditions | Product | Key Advantages |

| Multicomponent Domino Reaction | Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | Water, Microwave | Trisubstituted thiazoles | Catalyst-free, short reaction time, good yields |

| One-pot Multicomponent Reaction | Aromatic aldehydes, Malononitrile, 2-Thioxothiazolidin-4-one | Water, K2CO3, Reflux | 2H-Pyrano[2,3-d]thiazole-6-carbonitrile derivatives | High yield, simple work-up, environmentally friendly |

| Hantzsch Condensation | 2-Bromoacetophenones, Thiourea/Selenourea | Solvent-free | 2-Aminothiazoles/2-Amino-1,3-selenazoles | Fast, catalyst-free, good yields |

| Microwave-assisted Synthesis | Thiosemicarbazide, 2-Aryl-4-formylthiazole derivatives | Solvent-free, Microwave | Thiazole-substituted thiosemicarbazone analogues | High yields, short reaction time (5 min), catalyst-free |

| Grinding Synthesis | α-Haloketones, Thiourea, o-Hydroxybenzaldehyde | Solvent-free, Grinding | Hantzsch thiazole derivatives | Environmentally friendly, efficient |

Derivatization and Functionalization Strategies of the this compound Core

The this compound core serves as a versatile scaffold for the development of a wide range of derivatives with diverse applications. Functionalization strategies focus on modifying the thiazole ring, the exocyclic methylamino group, and the methyl group at the 5-position.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the substituents present. The electron-donating methylamino group at the C2 position generally directs electrophilic attack to the C5 position. pharmaguideline.com However, since the C5 position is already substituted with a methyl group in the parent compound, electrophilic substitution would primarily occur at the C4 position, which is less favored. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the aromatic ring's pi-electrons, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Substitution Reactions at Exocyclic Positions

The thiazole ring's electron-deficient nature, particularly at the C2-position, makes it susceptible to nucleophilic attack. pharmaguideline.com While the parent compound has a methylamino group at C2, this position can be a site for nucleophilic substitution, potentially involving the displacement of the methylamino group under certain conditions or after its conversion to a better leaving group. More commonly, nucleophilic substitution reactions are employed to introduce substituents at other positions if a suitable leaving group is present. For example, a halogen atom on the thiazole ring can be displaced by various nucleophiles. nih.gov

Modifications of the Methylamino Group

The exocyclic methylamino group at the C2 position is a key site for derivatization. This amino group can be acylated, alkylated, or used to form ureas and thioureas, leading to a wide array of functionalized molecules. nih.govnih.govnih.gov For instance, the amino group can be functionalized with an amide, which has been a common strategy in the structural modification of 2-aminothiazoles. nih.gov The nitrogen of the methylamino group can also participate in condensation reactions. The reactivity of this exocyclic amino group can be influenced by tautomerism, where the proton can reside on the exocyclic or endocyclic nitrogen. researchgate.net

Introduction of Diverse Substituents at the 5-Position

While the parent compound has a methyl group at the 5-position, synthetic strategies can be employed to introduce a variety of other substituents at this position. This can be achieved either by starting with a different precursor during the initial thiazole synthesis or by functionalizing the existing methyl group. For example, a photoredox-promoted approach has been developed for the site-selective installation of a thio group at the C5 position of the electron-rich aminothiazole skeleton. acs.orgnih.gov The methyl group itself can potentially be a site for functionalization through radical reactions or by conversion to a more reactive group. The introduction of different substituents at the C2, C4, and C5 positions has been explored to synthesize trisubstituted 2-amino-4,5-diarylthiazole derivatives. nih.gov

Formation of Polyheterocyclic Systems Featuring the Thiazole Moiety

The this compound core can be a building block for the synthesis of more complex polyheterocyclic systems. This can be achieved by constructing new rings fused to the thiazole ring or by linking the thiazole to other heterocyclic systems. For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines has been used to synthesize imidazotriazole-incorporated thiazoles. mdpi.com Another strategy involves the use of 4-amino-5-cyano-1,3-thiazoles as starting materials to synthesize rroij.comnih.govthiazolo[4,5-b]pyridines via a Friedländer reaction. researchgate.net The condensation of 2-aminothiazole derivatives with other reagents can also lead to the formation of fused systems like pyrano[2,3-d]thiazoles. rroij.com The synthesis of such polyheterocyclic structures is of significant interest as it can lead to novel compounds with unique three-dimensional shapes and biological activities. nih.gov

The table below provides examples of derivatization strategies for the 2-aminothiazole core:

| Strategy | Position | Reagents/Conditions | Resulting Structure |

| Acylation | C2-amino group | Acid anhydrides/chlorides | N-acylated 2-aminothiazoles nih.gov |

| Urea (B33335) Formation | C2-amino group | Isocyanates | Phenyl thiazolyl ureas researchgate.net |

| Thiolation | C5-position | Photoredox catalysis | C5-thiolated 2-aminothiazoles acs.orgnih.gov |

| Ring Fusion | Thiazole ring | Heterocyclic amines, o-aminothiophenol | Imidazotriazole-incorporated thiazoles mdpi.com |

| Ring Fusion | Thiazole ring | Friedländer reaction with 4-amino-5-cyano-1,3-thiazoles | rroij.comnih.govThiazolo[4,5-b]pyridines researchgate.net |

Investigations into Reaction Mechanisms and Stereochemical Control

The formation of the thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, can be achieved through various synthetic routes. The Hantzsch thiazole synthesis, a classic and widely utilized method, involves the condensation of a thioamide with an α-haloketone. bepls.com Variations of this method, along with other novel synthetic strategies, have been developed to access a wide range of substituted thiazoles. bepls.comwikipedia.orgorganic-chemistry.org The precise control over the reaction conditions and the nature of the substituents can significantly influence the reaction pathway and the stereochemistry of the final product.

Elucidation of Intermediates and Transition States

The mechanistic pathway of thiazole synthesis often proceeds through a series of reactive intermediates and transition states. In the Hantzsch synthesis, a proposed mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to an intermediate. nih.gov Subsequent intramolecular cyclization and dehydration afford the final thiazole ring. nih.gov

Detailed mechanistic studies, often aided by computational methods like Density Functional Theory (DFT), provide deeper insights into the energetics of these steps. For instance, in the synthesis of certain thiazole-based hydrazones, DFT analysis has been employed to understand the electronic distribution in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for reactivity. acs.org These theoretical calculations can help to predict the most likely reaction pathway by identifying the lowest energy transition states.

In some cases, the reaction can proceed through zwitterionic intermediates. For example, the reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (DMAD) has been shown to proceed through a zwitterionic intermediate in a formal [2+2] cycloaddition, followed by a series of electrocyclic ring-opening and ring-closing reactions before the extrusion of a sulfur atom to yield a pyridine derivative. wikipedia.org

The table below summarizes key intermediates and transition states identified in the synthesis of various thiazole derivatives.

| Reaction Type | Reactants | Intermediate/Transition State | Product | Reference(s) |

| Hantzsch Thiazole Synthesis | Thioacetamide and Chloroacetone | S-alkylation intermediate followed by nucleophilic attack of nitrogen on carbonyl carbon. | 2,4-dimethylthiazole | wikipedia.orgnih.gov |

| Cycloaddition | 2-(Dimethylamino)thiazole and Dimethyl acetylenedicarboxylate (DMAD) | Zwitterionic intermediate, cyclobutene, 1,3-thiazepine, 7-thia-2-azanorcaradiene | Pyridine derivative | wikipedia.org |

| Reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with 2-aminothiazole | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one and 2-aminothiazole | Iminothiadiazole intermediate | Fused heterocycle | nih.gov |

Conformational Studies in Synthetic Transformations

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a critical role in determining its reactivity and the stereochemical outcome of a reaction. Conformational studies of thiazole derivatives and the intermediates in their synthesis are therefore essential for understanding and controlling the formation of specific stereoisomers.

X-ray crystallography is a powerful tool for determining the precise solid-state conformation of molecules. For instance, X-ray analysis of a substituted thiazole derivative revealed that the aromatic ring is nearly coplanar with the thiazole ring, with a small dihedral angle between them. nih.gov Such information is invaluable for understanding the steric and electronic interactions that govern the molecule's properties. In another study, the conformation of a thiazole derivative was confirmed to be virtually planar, with the exception of a substituent carbon atom. nih.gov

Computational methods are also widely used to investigate the conformational preferences of molecules in solution, where they may exist as a mixture of different conformers. These studies can help to rationalize the observed stereoselectivity in a reaction by identifying the most stable conformation of the transition state leading to a particular product. For example, conformational studies have been used to confirm proposed reaction mechanisms for the synthesis of di-, tri-, and tetrathiazole moieties. nih.govmdpi.com

The introduction of bulky substituents can induce steric clashes that force the molecule to adopt a twisted conformation. This has been observed in pyrimidine-thiazole derivatives, where the presence of methyl groups on both rings leads to a non-planar arrangement, which in turn influences the molecule's biological activity. cardiff.ac.uk

The following table highlights key findings from conformational studies of thiazole derivatives.

| Compound Type | Method of Study | Key Conformational Feature | Implication | Reference(s) |

| Substituted Thiazole Derivative | X-ray crystallography | Aromatic ring nearly coplanar with the thiazole ring. | Influences electronic interactions and molecular packing. | nih.gov |

| Di-, Tri-, and Tetrathiazole Derivatives | Computational Modeling | Confirmation of proposed reaction mechanisms. | Supports the predicted synthetic pathway. | nih.govmdpi.com |

| Pyrimidine-Thiazole Derivatives | Molecular Modeling | Steric clash between substituents induces a twisted conformation. | Affects biological activity and selectivity. | cardiff.ac.uk |

| Thiazolyl-Coumarin Hybrids | X-ray diffraction | Nearly planar orientation of coumarin (B35378) and thiazole rings with pseudo-anti orientation of the thiazole nitrogen. | Favors intramolecular interactions. | conicet.gov.ar |

Advanced Spectroscopic and Structural Characterization of 5 Methyl 2 Methylamino 1,3 Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Methyl-2-methylamino-1,3-thiazole derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H-NMR spectroscopy is instrumental in identifying the key functional groups and their connectivity. For instance, in a derivative like 3-(4-Methyl-2-(methylamino)thiazol-5-yl)-7-phenyl-5H-thiazolo[3,2-a]pyrimidin-5-one, the ¹H-NMR spectrum (in DMSO-d₆) shows characteristic singlets for the methyl groups at δ 2.51 ppm and δ 3.30 ppm. mdpi.com A singlet for the pyrimidine (B1678525) proton appears at δ 6.69 ppm, while the aromatic protons of the phenyl group are observed as a multiplet in the range of δ 7.36–7.95 ppm. mdpi.com The presence and position of the NH proton signal, which is often broad and can be confirmed by D₂O exchange, is also a key diagnostic feature. oup.com

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In the aforementioned derivative, the methyl carbons resonate at δ 18.9 ppm and δ 34.0 ppm (N-CH₃). mdpi.com The carbons of the thiazole (B1198619), pyrimidine, and phenyl rings appear in the aromatic region (δ 110.9–147.6 ppm), and the carbonyl carbon (C=O) is typically found further downfield at δ 166.7 ppm. mdpi.com

2D NMR techniques , such as HSQC and HMBC, are crucial for unambiguously assigning proton and carbon signals, especially in complex derivatives. These experiments reveal correlations between directly bonded and long-range coupled protons and carbons, allowing for the complete assembly of the molecular structure.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a this compound Derivative

| Assignment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| CH₃ (thiazole) | 2.51 (s, 3H) | 18.9 |

| N-CH₃ | 3.30 (s, 3H) | 34.0 |

| CH₂ | 4.44 (s, 2H) | 30.1 |

| Pyrimidine-H | 6.69 (s, 1H) | 110.9 - 147.6 |

| Ar-H | 7.36-7.95 (m, 5H) | 125.5, 127.32, 129.6, 131.9 |

| C=O | - | 166.7 |

Data for 3-(4-Methyl-2-(methylamino)thiazol-5-yl)-7-phenyl-5H-thiazolo[3,2-a]pyrimidin-5-one in DMSO-d₆. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of this compound derivatives. It also provides valuable information about the fragmentation patterns of these molecules under specific ionization conditions.

Electron impact mass spectrometry (EI-MS) is a common method employed for these compounds. The mass spectrum of a derivative typically shows a prominent molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For example, the mass spectrum of 7-Methyl-3-(4-methyl-2-(methylamino)thiazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one shows a molecular ion peak at m/z 292, which is also the base peak (100% relative abundance). mdpi.com

The fragmentation patterns observed in the mass spectra are characteristic of the thiazole ring system and its substituents. Common fragmentation pathways for 2-substituted 5-nitro-2-furyl thiazoles involve cleavages that result in [M-84]⁺ and [M-74]⁺ ions. nih.gov The analysis of these fragment ions helps to confirm the proposed structure and identify different parts of the molecule. For instance, in the mass spectrum of 3-(4-Methyl-2-(methylamino)thiazol-5-yl)-7-phenyl-5H-thiazolo[3,2-a]pyrimidin-5-one, significant fragment ions are observed at m/z 338, 331, 327, 311, 269, and 258, providing insights into the stability of different substructures. mdpi.com

Table 2: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| 5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine | 250 (M⁺, 26%) | 239, 234, 224, 206, 191, 188, 183 (100%) |

| 7-Methyl-3-(4-methyl-2-(methylamino)thiazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one | 292 (M⁺, 100%) | 284, 277, 265, 256, 246, 231, 202 |

| 3-(4-Methyl-2-(methylamino)thiazol-5-yl)-7-phenyl-5H-thiazolo[3,2-a]pyrimidin-5-one | 354 (M⁺, 40%) | 338, 331, 327, 311, 269, 258, 60 (100%) |

Data obtained from EI-MS. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is particularly useful for identifying characteristic functional groups in this compound derivatives. The IR spectrum of a typical derivative will show a distinct band for the N-H stretching vibration in the range of 3417-3430 cm⁻¹. mdpi.com The C-H stretching vibrations of sp³ hybridized carbons (e.g., in methyl groups) appear around 2926-2997 cm⁻¹, while sp² C-H stretches are found at higher wavenumbers (around 3038 cm⁻¹). mdpi.com The C=N stretching vibration of the thiazole ring is typically observed in the region of 1560-1634 cm⁻¹. mdpi.com If a carbonyl group is present, a strong C=O stretching band will be visible, for example, at 1636-1653 cm⁻¹ in thiazolo[3,2-a]pyrimidin-5-one derivatives. mdpi.com

Raman spectroscopy , being less sensitive to water and highly sensitive to non-polar bonds, provides complementary information. It is particularly well-suited for in-situ reaction monitoring and for studying the skeletal vibrations of the heterocyclic rings. spectroscopyonline.com For instance, in the synthesis of 6-methyl-2-phenylimidazo[1,2-a]pyridine, a related heterocyclic system, Raman spectroscopy was used to monitor the disappearance of reactant peaks and the appearance of a product peak at 1547 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3417 - 3430 |

| sp² C-H Stretch | ~3038 |

| sp³ C-H Stretch | 2926 - 2997 |

| C=O Stretch | 1636 - 1653 |

| C=N Stretch | 1560 - 1634 |

Data compiled from various derivatives. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aggregation Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and can be used to study phenomena such as aggregation. The position and intensity of absorption bands are dependent on the chromophoric system of the molecule.

For this compound derivatives, the UV-Vis spectra typically show absorption maxima corresponding to π→π* and n→π* electronic transitions within the aromatic and heterocyclic rings. For example, 1,3-dimethyl-1-(4-methylthiazol-2-yl)thiourea, an isomer of a derivative, exhibits absorption maxima (λmax) at 260 nm (shoulder) and 291 nm in 2-propanol. oup.com Its rearranged isomer, 4-methyl-2-methylamino-5-(N-methylthiocarbamoyl)thiazole, shows λmax at 294 nm and 340 nm. oup.com These differences in the absorption spectra can be used to monitor reactions and distinguish between isomers. oup.com

UV-Vis spectroscopy is also a valuable tool for studying the effect of pH on the electronic structure of these compounds. The protonation of nitrogen atoms in the thiazole or other heterocyclic rings can lead to significant shifts in the absorption maxima. acs.org Furthermore, changes in the UV-Vis spectra with concentration or solvent polarity can indicate the formation of molecular aggregates. nih.govresearchgate.net

Table 4: UV-Vis Absorption Data for Isomeric Thiazole Derivatives in 2-Propanol

| Compound | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| 1,3-dimethyl-1-(4-methylthiazol-2-yl)thiourea | 260 (sh), 291 | 19500 (at 291 nm) |

| 4-methyl-2-methylamino-5-(N-methylthiocarbamoyl)thiazole | 294, 340 | 6310, 11500 |

Data from Yamamoto et al. oup.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

For derivatives of this compound, X-ray crystallography has been used to confirm the proposed structures from spectroscopic methods and to understand the conformational preferences of the molecules. researchgate.netgoogle.com For example, the crystal structure of 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine revealed that the thiazole and pyrimidine rings are nearly co-planar, with a dihedral angle of 6.48(7)°. iucr.org The analysis also showed that intermolecular N—H···N hydrogen bonds link pairs of molecules into centrosymmetric dimers, which is a key feature of the crystal packing. iucr.org

In another example, the structure of 2-(2'-amino-5'-methylphenyl)benzothiazole, a related compound, showed a nearly planar structure with an intramolecular hydrogen bond. mdpi.com Such detailed structural information is crucial for understanding structure-activity relationships and for the design of new materials with specific properties.

Table 5: Selected Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Compound | 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9679 (15) |

| b (Å) | 9.4042 (19) |

| c (Å) | 14.166 (3) |

| α (°) | 85.421 (6) |

| β (°) | 76.727 (5) |

| γ (°) | 86.002 (6) |

| V (ų) | 1028.4 (3) |

| Z | 2 |

Data from Li et al. iucr.org

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy encompasses techniques like Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), which are used to study chiral molecules. While the parent compound this compound is achiral, its derivatives can be made chiral by introducing stereocenters or elements of chirality.

Computational and Theoretical Chemistry Applied to 5 Methyl 2 Methylamino 1,3 Thiazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 5-Methyl-2-methylamino-1,3-thiazole.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method for computing the molecular structure, vibrational frequencies, and energies of chemical reactions for thiazole (B1198619) derivatives. researchgate.netiosrjournals.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, allow for the optimization of molecular geometry, including bond lengths and angles. iosrjournals.org These theoretical calculations provide excellent agreement with experimental data, making them a reliable approach for structural elucidation. researchgate.net

Studies on related thiazole compounds demonstrate that DFT can be used to analyze the electronic properties that govern reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity, with a smaller gap suggesting higher polarizability and reactivity. semanticscholar.org Frontier Molecular Orbital (FMO) computations offer insights into the molecule's stability and charge transfer characteristics. tandfonline.com Furthermore, Natural Bond Orbital (NBO) analysis can reveal important intramolecular interactions and molecular stabilization. bohrium.com The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps in identifying potential sites for electrophilic and nucleophilic attack, thereby predicting the molecule's reactive behavior. tandfonline.com

Table 1: Representative DFT Functionals and Basis Sets in Thiazole Research

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311G(d,p) | Geometry optimization, vibrational frequencies, electronic properties | chemicalpapers.com |

| B3LYP | 6-311G | Geometry optimization, HOMO-LUMO analysis | iosrjournals.org |

| B3LYP | 6-31G(d) | Prediction of NMR spectra | mdpi.com |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

Computational methods are frequently used to predict the spectroscopic properties of molecules, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts: The calculation of nuclear magnetic resonance (NMR) chemical shifts is a powerful tool for structure verification. uni-bonn.de The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is a common approach for predicting ¹H and ¹³C NMR chemical shifts. chemicalpapers.comufv.br Theoretical chemical shifts are typically calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS), and then compared with experimental data. ufv.brdocbrown.info For complex molecules, these calculations can help to assign signals and confirm specific structural features, such as the distinction between different tautomers or isomers in solution. ufv.brbohrium.com

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT are valuable for assigning peaks in experimental infrared (IR) and Raman spectra. chemicalpapers.com The calculated frequencies and their corresponding vibrational modes (e.g., C=O stretch, N-H bend) are compared with the experimental data to confirm the presence of specific functional groups and to understand the molecule's vibrational behavior. bohrium.commdpi.com

Electronic Transitions: Time-dependent DFT (TD-DFT) is utilized to predict electronic absorption properties, such as the wavelengths of maximum absorption (λmax) in UV-Vis spectra. bohrium.com These calculations help to understand the electronic transitions occurring within the molecule, such as π→π* transitions, which are characteristic of conjugated systems like the thiazole ring.

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for Related Thiazole Structures

| Spectroscopic Data | Predicted Value | Experimental Value | Method | Reference |

| ¹H NMR (imidazole-H) | - | δ = 8.20 ppm | - | mdpi.com |

| ¹³C NMR (C=O) | - | δ = 166.7 ppm | - | mdpi.com |

| IR (C=O stretch) | - | 1653 cm⁻¹ | - | mdpi.com |

| UV-Vis (π→π*) | - | 240–260 nm (Thiazole ring) | TD-DFT |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, from its conformational flexibility to its interactions with biological targets.

Conformational Analysis and Energy Landscapes

The biological function of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and to map out its potential energy surface. chemicalpapers.com For flexible molecules like this compound, which has rotatable bonds, multiple low-energy conformations can exist. Computational methods can systematically explore the conformational space to locate energy minima. chemicalpapers.commdpi.com This analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site. mdpi.comnih.gov For example, in derivatives of 5-acetyl-4-methyl-2-(methylamino)thiazole, conformational studies are essential to confirm the proposed structures and reaction mechanisms. mdpi.comnih.gov

Molecular Docking Studies with Relevant Biological Macromolecules (focus on binding modes and interactions, not efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In drug discovery research, docking is used to predict how a ligand such as a this compound derivative might bind to the active site of a protein.

These studies provide detailed insights into the binding modes and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govrsc.org For instance, docking studies on thiazole-based chalcones have predicted their ability to fit into the ATP binding site of cyclin-dependent kinase 1 (CDK1), a key protein in cell cycle regulation. nih.gov Similarly, docking has been used to simulate the interaction of thiazole derivatives with pathogen proteins to support antimicrobial research. mdpi.comnih.gov The insights gained from these simulations can guide the design of new compounds with improved binding affinity and selectivity. cardiff.ac.uk

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the dynamic behavior of the ligand-protein complex over time. tandfonline.combohrium.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex under simulated physiological conditions. tandfonline.com

Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. rsc.org These simulations can confirm the stability of binding modes predicted by docking and provide a more realistic understanding of the interactions at play. rsc.orgbohrium.com For example, MD simulations have been used to confirm the stable binding of thiazole-chalcone hybrids to the DNA gyrase B enzyme. rsc.orgnih.gov

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the chemical reactivity and elucidating potential reaction pathways for molecules like this compound. Methods such as Density Functional Theory (DFT) are instrumental in analyzing electronic properties to forecast how the molecule will interact with other chemical species.

Key electronic properties used to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy points to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. For instance, DFT calculations on related thiazole derivatives have been used to analyze their electronic properties. A low HOMO-LUMO gap, for example around 3.5 eV in a related bromophenyl-thiazole derivative, suggests a susceptibility to electrophilic attack, likely at the thiazole ring.

Molecular Electrostatic Potential (MEP) maps are another vital computational tool. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For thiazole derivatives, MEP maps can pinpoint the most likely sites for electrophilic and nucleophilic attacks, thereby predicting the regioselectivity of various reactions.

Furthermore, computational studies can model entire reaction pathways. For example, in the synthesis of new thiazole derivatives, conformational studies and structural investigations of intermediates and transition states are performed to confirm proposed reaction mechanisms. nih.govmdpi.com This involves calculating the energies of various conformers and tautomers to determine the most stable structures and the most favorable reaction routes. nih.gov For instance, the mechanism for the formation of fused heterocycles from derivatives of 5-acetyl-4-methyl-2-(methylamino)thiazole has been investigated, confirming pathways involving intermediates like iminothiadiazole followed by cyclization. nih.gov These theoretical analyses are critical for optimizing reaction conditions and predicting the feasibility and outcomes of synthetic strategies.

Quantitative Structure-Activity Relationship (QSAR) studies also leverage computational descriptors to predict the reactivity and biological activity of thiazole derivatives. In these studies, electronic descriptors such as the LUMO energy (ELUMO) are correlated with observed activities, providing mathematical models that can predict the potency of new, unsynthesized compounds. imist.ma

Table 1: Calculated Electronic Properties of a Related Thiazole Derivative (Note: Data is illustrative, based on findings for similar compounds like (4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone)

| Parameter | Calculated Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -3.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~3.5 eV | Suggests moderate reactivity and susceptibility to electrophilic attack |

Structure-Property Relationship Studies (e.g., relating electronic structure to fluorescence)

The relationship between a molecule's structure and its physical properties, such as fluorescence, is a key area of investigation in computational and theoretical chemistry. For thiazole derivatives, studies often focus on how modifications to the molecular structure influence their photophysical behavior.

While specific studies on the fluorescence of this compound are not abundant, research on structurally similar 1,3,4-thiadiazole (B1197879) and other thiazole analogues provides significant insight. researchgate.netresearchgate.net These studies reveal that thiazole-based compounds can exhibit interesting fluorescence effects, including dual fluorescence, where the molecule emits at two different wavelengths. researchgate.netresearchgate.net This phenomenon is often linked to processes like excited-state intramolecular proton transfer (ESIPT), conformational changes, or molecular aggregation. researchgate.netresearchgate.net

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to understand these structure-property relationships. TD-DFT calculations can predict the electronic absorption and emission spectra of molecules, helping to interpret experimental results. For example, calculations can help determine if a longer-wavelength emission is due to the formation of a tautomer in the excited state or due to aggregation effects. researchgate.netresearchgate.net

The electronic properties of the substituents on the thiazole ring play a critical role. Electron-donating groups (like the methylamino group) and electron-withdrawing groups can create a "push-pull" system, which often leads to intense charge-transfer character in the excited state and can enhance fluorescence. The solvent environment (solvatochromism) also significantly impacts fluorescence, with polar solvents often stabilizing charge-transfer states and causing a shift in emission wavelengths. acs.org

Table 2: Photophysical Properties of Structurally Related Thiadiazole Derivatives (Note: This data is illustrative and based on findings for compounds like 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and its analogues to demonstrate structure-property relationships)

| Compound Feature | pH Range | Observed Fluorescence | Probable Mechanism | Reference |

| Secondary Amine (-NH-) Present | 1 - 5 | Two distinct emission bands | Conformational changes, Aggregation | researchgate.net, researchgate.net |

| Secondary Amine (-NH-) Present | > 5 | Single emission band | Stabilized single conformer | researchgate.net, researchgate.net |

| No Secondary Amine | 1 - 7 | Dual fluorescence | Excited-State Intramolecular Proton Transfer (ESIPT), Aggregation | researchgate.net |

These computational and theoretical approaches are invaluable for the rational design of new thiazole derivatives with tailored photophysical properties for applications in sensors, imaging agents, and optoelectronic materials. acs.org

Chemical Reactivity and Novel Transformations of the 5 Methyl 2 Methylamino 1,3 Thiazole Scaffold

Reactions at the Thiazole (B1198619) Ring Positions (e.g., C-4, C-5, N-3, S-1)

The thiazole ring in 5-methyl-2-methylamino-1,3-thiazole exhibits distinct reactivity at its different positions. The electron-donating nature of the amino group at C-2 and the methyl group at C-5 influences the sites of electrophilic and nucleophilic attack.

Electrophilic Substitution: The C-5 position is generally favored for electrophilic substitution, a common trait in thiazole chemistry. pharmaguideline.com The presence of electron-donating groups at the C-2 position, such as the methylamino group, further facilitates electrophilic attack at C-5. pharmaguideline.com For instance, halogenation of 2-aminothiazoles typically yields 2-amino-5-halothiazoles. jocpr.com Nitration of 2-acetamidothiazoles can also occur at the C-5 position. cdnsciencepub.com

Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic attack due to its electron-deficient character. pharmaguideline.com However, these reactions often require a strong nucleophile or activation of the ring. pharmaguideline.com Halogen atoms at the C-2, C-4, or C-5 positions can be displaced by nucleophiles. pharmaguideline.com

Reactions at N-3: The nitrogen atom at the N-3 position can undergo alkylation, leading to the formation of thiazolium cations. pharmaguideline.com Nitration has also been reported to occur at the N-3 position in some 2-nitraminothiazole and 2-acetamidothiazole (B125242) derivatives, suggesting a tautomeric shift. cdnsciencepub.com

Reactions involving the C-4 position: While the C-5 position is generally more reactive towards electrophiles, reactions at the C-4 position are also possible. For example, the nitration of 2-acetamido-5-methylthiazole (B112850) has been reported to yield a small amount of the 4-nitro derivative. cdnsciencepub.com

Table 1: Reactivity at Thiazole Ring Positions

| Position | Reaction Type | Reagents/Conditions | Product Type |

| C-5 | Electrophilic Substitution (Halogenation) | Halogens | 5-Halo-2-methylamino-1,3-thiazole derivatives |

| C-5 | Electrophilic Substitution (Nitration) | Nitrating agents (e.g., HNO₃/H₂SO₄) | 5-Nitro-2-methylamino-1,3-thiazole derivatives |

| C-2 | Nucleophilic Substitution | Strong nucleophiles | 2-Substituted-5-methyl-1,3-thiazole derivatives |

| N-3 | N-Alkylation | Alkyl halides | Thiazolium salts |

| N-3 | Nitration | HNO₃/Acetic Anhydride (B1165640) | 3-Nitro-thiazole derivatives |

| C-4 | Electrophilic Substitution (Nitration) | Nitrating agents | 4-Nitro-5-methyl-2-methylamino-1,3-thiazole derivatives |

Functional Group Transformations of the Methylamino Substituent

The methylamino group at the C-2 position is a key site for functionalization, allowing for the introduction of a wide array of substituents and the construction of more complex structures.

Acylation: The amino group can be readily acylated to form amides. For example, 2-amino-5-methylthiazole (B129938) can be acetylated with acetic anhydride to produce 2-acetamido-5-methylthiazole. cdnsciencepub.com This transformation is often used to modify the electronic properties of the ring or to serve as a protecting group.

Condensation Reactions: The methylamino group can participate in condensation reactions with various electrophiles. For instance, 2-aminothiazoles can react with aromatic aldehydes to form Schiff bases. pharmaguideline.com These imine derivatives can then be used in further synthetic elaborations.

Formation of Ureas and Thioureas: The amino group can react with isocyanates and isothiocyanates to form the corresponding ureas and thioureas. These functional groups can introduce new points of diversity and have been explored in the synthesis of biologically active molecules.

Diazotization: While 2-aminothiazoles can be challenging to diazotize under normal conditions, 5-aminothiazole derivatives behave more like typical aromatic amines and can be diazotized to form diazonium salts, which are useful intermediates for introducing other functional groups. ias.ac.in

Table 2: Transformations of the Methylamino Group

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Condensation | Aldehydes, Ketones | Imine (Schiff base) |

| Urea (B33335) Formation | Isocyanates | Urea |

| Thiourea (B124793) Formation | Isothiocyanates | Thiourea |

Ring-Opening and Ring-Closing Reactions Involving the Thiazole Heterocycle

The thiazole ring, while generally stable, can undergo ring-opening and subsequent ring-closing reactions under specific conditions, leading to the formation of different heterocyclic systems.

One notable example involves the rearrangement of 2-amino-1,3,4-thiadiazoles in the presence of methylamine (B109427) to form triazolinethiones. nih.govcore.ac.uk While this example pertains to a thiadiazole, it highlights the potential for ring transformation in related sulfur-nitrogen heterocycles. More directly relevant, Brønsted acids like perchloric acid can promote the ring-opening of 2H-azirines, which can then react with thioamides in an annulation process to synthesize 2,4,5-trisubstituted thiazoles. rsc.org This reaction proceeds through the breaking of a chemical bond in the 2H-azirine, a process that typically requires a metal catalyst. rsc.org

Rearrangement Reactions of this compound Derivatives

Rearrangement reactions of thiazole derivatives can provide access to novel molecular scaffolds. For instance, the reaction of 3,5-diamino-1-R-1,2,4-triazoles with β-keto esters can lead to the formation of mesoionic 3-amino-2H- thieme.deanu.edu.auanu.edu.autriazolo[4,3-a]pyrimidin-5-ones through a rearrangement of the initially formed enaminoesters. researchgate.net Although this is an example from a related triazole system, it illustrates the types of rearrangements that can occur in nitrogen-containing heterocycles.

Role as a Key Synthon in Complex Molecule Synthesis

The this compound scaffold is a valuable synthon for the construction of more complex molecules, including macrocycles and other heterocyclic systems. mdpi.com Its inherent reactivity and multiple functionalization points make it an attractive starting material for diversity-oriented synthesis.

Building Blocks for Macrocycles

Thiazole-containing macrocycles are of significant interest due to their presence in natural products with potent biological activities. anu.edu.auanu.edu.auresearchgate.net The synthesis of these complex structures often relies on the use of functionalized thiazole building blocks. For example, thiazoline-thiazole hybrid macrocycles have been synthesized via head-to-tail cyclooligomerization. rsc.org In a different approach, a biocompatible method for synthesizing macrocyclic peptides containing a thiazoline (B8809763) heterocycle has been developed, which can be subsequently oxidized to the corresponding thiazole. anu.edu.auanu.edu.auresearchgate.net This involves the cyclization of a linear peptide precursor containing an N-terminal cysteine and a C-terminal nitrile. anu.edu.auresearchgate.net The introduction of thiazole units into macrocyclic peptides can enhance their bioactivity, stability, and permeability. researchgate.net

Precursors for Other Heterocyclic Systems

The reactivity of the this compound core allows for its use as a precursor to a variety of other heterocyclic systems. researchgate.net

Fused Heterocycles: The amino group and the ring nitrogens can be involved in cyclization reactions to form fused heterocyclic systems. For example, reactions with appropriate bifunctional reagents can lead to the formation of thiazolo[3,2-a]pyrimidines and other condensed systems. researchgate.net The reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives has been used to synthesize compounds containing di-, tri-, and tetrathiazole moieties. nih.gov

Thiadiazoles: While not a direct conversion of the thiazole ring itself, the synthetic strategies used to build thiazoles can be adapted to create other heterocycles. For instance, the reaction of acyl hydrazines with primary nitroalkanes can lead to the formation of 1,3,4-thiadiazoles. researchgate.net

Pre Clinical Biological Relevance and Mechanistic Insights of 5 Methyl 2 Methylamino 1,3 Thiazole Analogues

Exploration of Molecular Targets and Binding Interactions (in vitro studies)

The versatility of the thiazole (B1198619) scaffold allows for its derivatives to be explored for a range of biological activities, including enzyme inhibition and receptor binding.

Enzyme Inhibition Studies and Mechanism of Action (e.g., carbonic anhydrase, GlcN-6-P synthase)

Carbonic Anhydrase Inhibition:

Analogues of 5-Methyl-2-methylamino-1,3-thiazole have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. unifi.itnih.gov A series of thiazole-5-sulfonamide derivatives, structurally related to the antiviral agent pritelivir, were synthesized and evaluated for their inhibitory activity against several human (h) CA isoforms. unifi.it These compounds demonstrated potent inhibition, with K inhibitor (KI) values in the low nanomolar range for hCA I, II, VA, VB, IX, and XII. unifi.it The primary and secondary sulfonamides showed similar inhibitory profiles, and the nature of the substituent at the 4-position of the thiazole ring did not significantly influence the inhibitory activity. unifi.it

The general mechanism of action for sulfonamide-based CA inhibitors involves the deprotonation of the sulfonamide nitrogen at physiological pH. researchgate.net This negatively charged nitrogen then coordinates with the zinc ion essential for the catalytic activity of the CA enzymes, thereby inhibiting their function. researchgate.net

Interactive Table: Inhibition of Human Carbonic Anhydrase Isoforms by Thiazole-5-sulfonamide Analogues

| Compound | hCA I KI (nM) | hCA II KI (nM) | hCA VA KI (nM) | hCA VB KI (nM) | hCA IX KI (nM) | hCA XII KI (nM) |

|---|---|---|---|---|---|---|

| 8a (R=Ph) | 48.3 | 7.9 | 8.5 | 6.4 | 4.5 | 7.2 |

| 8h (R=Ph) | 50.1 | 8.2 | 8.9 | 6.8 | 4.9 | 7.7 |

| 8j (R=3-F-Ph) | 45.5 | 7.5 | 8.1 | 6.1 | 4.2 | 3.1 |

| Pritelivir | >10000 | 8550 | >10000 | >10000 | 87.5 | 38.4 |

(Data sourced from a 2017 study on thiazolylsulfonamides. unifi.it)

Glucosamine-6-Phosphate Synthase (GlcN-6-P) Inhibition:

Glucosamine-6-phosphate (GlcN-6-P) synthase is a key enzyme in the hexosamine biosynthetic pathway and is considered a promising target for antimicrobial agents. nih.gov Certain thiazole derivatives are thought to act as inhibitors of this enzyme. researchgate.net While direct inhibitory data for this compound itself is not specified, related heterocyclic compounds have been identified as potential inhibitors. nih.gov The search for inhibitors includes compounds that mimic the natural substrate L-glutamine or the transition state of the reaction. nih.gov

Receptor Binding Profiling (in vitro, non-pharmacological focus)

Analogues of this compound have been synthesized and evaluated for their binding affinities at various receptors, particularly dopamine (B1211576) receptors. For instance, novel analogues of sumanirole (B131212), a dopamine D2/D3 receptor agonist, were developed to understand the molecular determinants of subtype selectivity. acs.orgnih.gov

In these studies, binding affinities were determined using radioligand binding assays with both agonist and antagonist radioligands. acs.orgnih.gov For example, the binding affinities of sumanirole analogues at D2 and D3 receptors were significantly higher when using the agonist radioligand [³H]7-OH-DPAT compared to the antagonist radioligand [³H]N-methylspiperone. acs.orgnih.gov This suggests that these compounds have a preference for the high-affinity state of the receptor, which is characteristic of agonists. acs.orgnih.gov

Interactive Table: Binding Affinities (Ki, nM) of Sumanirole Analogues at Dopamine D2 and D3 Receptors

| Compound | D2R ([³H]N-methylspiperone) | D3R ([³H]N-methylspiperone) | D2R ([³H]7-OH-DPAT) | D3R ([³H]7-OH-DPAT) |

|---|---|---|---|---|

| 1 (Sumanirole) | 385 | 12 | 12.1 | 7.5 |

| 13 (N-n-propyl) | 78.4 | 25.5 | 2.78 | 15.2 |

| 14a (N,N-di-n-propyl) | 305 | 24.1 | 11.4 | 14.8 |

| 14c (N-1-n-propyl) | 358 | 12.5 | 12.5 | 9.4 |

(Data from a 2016 study on sumanirole analogues. acs.orgnih.gov)

In Vitro Studies of Anti-microbial Activity (molecular level mechanisms)

Thiazole derivatives are a well-established class of compounds with significant antimicrobial properties. mdpi.commdpi.comrsc.org

Investigations into Modes of Action against Pathogens (e.g., bacterial biofilm reduction)

A significant aspect of the antimicrobial activity of thiazole analogues is their ability to inhibit biofilm formation. nih.govnih.gov Biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics. nih.gov

New thiazole nortopsentin analogues have been shown to interfere with the initial stages of biofilm formation in a dose-dependent manner, particularly against Staphylococcus aureus. nih.gov These compounds exhibit an anti-virulence profile, meaning they inhibit biofilm formation without affecting the growth of the bacteria in their planktonic (free-living) form. nih.gov This is a desirable characteristic as it may exert less selective pressure for the development of resistance. nih.gov

Interactive Table: Anti-biofilm Activity of Thiazole Nortopsentin Analogues against S. aureus ATCC 25923

| Compound | IC50 (µM) |

|---|---|

| Analogue 1 | 0.40 |

| Analogue 2 | 2.03 |

(Data from a 2020 study on thiazole nortopsentin analogues. nih.gov)

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement

SAR studies are crucial for optimizing the biological activity of lead compounds by making targeted structural modifications.

Correlating Structural Modifications with In Vitro Biological Observation

For thiazole analogues, SAR studies have provided valuable insights into the structural features that govern their biological activity.

In the context of CA inhibition , studies on thiazole-5-sulfonamide derivatives revealed that while the nature of the substituent at the 4-position of the thiazole ring had little effect on inhibitory activity, the moieties attached to the sulfonamide group were significant. unifi.it For instance, phenyl and 3-fluorophenyl moieties resulted in potent inhibition of hCA XII. unifi.it

Regarding antimicrobial activity , the insertion of a heterocyclic system at position-5 of the thiazole ring has been shown to improve antimicrobial activity. mdpi.com In a series of di- and trithiazole derivatives, compounds with these extended structures displayed high activity against various bacteria and fungi. mdpi.com For example, compound 17a, a trithiazole derivative, was particularly effective against Salmonella typhimurium. mdpi.com

In the development of dopamine receptor agonists , modifications at the N-5 position of sumanirole analogues had a notable impact on receptor affinity and selectivity. acs.orgnih.gov Replacing the N-5 methyl group with an n-propyl group improved both D2 and D3 receptor binding affinities. acs.orgnih.gov However, further substitution to an N,N-di-n-propyl analogue decreased the D2 receptor affinity. acs.orgnih.gov

Computational Approaches to SAR (e.g., QSAR modeling if applicable)

Computational methods are integral to modern drug discovery, providing profound insights into the structure-activity relationships (SAR) of novel chemical entities. For analogues of this compound, these approaches have been pivotal in elucidating their biological mechanisms and in the rational design of more potent and selective agents. Key computational strategies employed include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for newly designed molecules and highlights the key structural features driving potency.

For a series of hybrid chalcone-thiazole derivatives, including analogues of this compound, QSAR models were developed to predict their inhibitory activity against bacterial DNA gyrase B, a key target for antibacterial drugs. bohrium.comfevir.netrsc.org Using software such as QSARINS, researchers calculated thousands of molecular descriptors for a dataset of compounds. bohrium.com Through genetic algorithms and multiple linear regression, a validated QSAR model was established, identifying specific descriptors that significantly influence bioactivity. bohrium.comrsc.org

The best models revealed that certain physicochemical and structural properties are critical for the antitubercular activity of these thiazole analogues. fevir.netrsc.org These findings provide a structural concept for the rational design of new DNA gyrase inhibitors. nih.gov

| Descriptor Type | Identified Descriptors | Significance in Model | Source |

| 2D Autocorrelation | AATS8i | Found to be active in predicting the structure-activity relationship for antitubercular activity. | fevir.netrsc.org |

| RDF Descriptors | GATSe7 | Identified as a key descriptor for predicting bioactivity against DNA gyrase B. | fevir.netrsc.org |

| 3D-MoRSE Descriptors | MoRSEE17 | Contributes significantly to the predictive power of the QSAR model for thiazole-chalcone hybrids. | fevir.netrsc.org |

| GETAWAY Descriptors | AVP-1 | An active descriptor in the developed QSAR models for predicting antitubercular efficacy. | fevir.netrsc.org |

| This table showcases key molecular descriptors identified through QSAR studies as being influential in the antitubercular activity of thiazole-chalcone hybrids. |

Molecular Docking and Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how thiazole analogues interact with their biological targets at a molecular level.

Docking studies on various this compound analogues have provided critical insights into their mechanisms of action:

DNA Gyrase B Inhibition: Docking simulations of thiazole derivatives into the ATP-binding site of E. coli DNA gyrase B have elucidated key binding interactions. nih.gov These studies, often performed with programs like AutoDock, reveal crucial connections between the ligand and key amino acid residues within the enzyme's active site, explaining the compound's inhibitory action. bohrium.comnih.gov For a series of thiazole urea (B33335) derivatives, docking and MD simulations showed that the urea core forms strong hydrogen bonds with the residue Asp79, while other parts of the molecule engage in cation-pi and hydrophobic interactions with Arg82 and Arg141, enhancing binding affinity. nih.gov

CDK9 Inhibition: In the context of cancer therapy, molecular modeling has been used to rationalize the selectivity of 2-aminothiazole-based inhibitors for Cyclin-Dependent Kinase 9 (CDK9) over other kinases like CDK2. cardiff.ac.uk Modeling suggested that a steric clash induced by methyl groups on the thiazole and an adjacent pyrimidine (B1678525) ring forces a non-planar conformation. This twist is accommodated by the CDK9 binding pocket but not by the CDK2 pocket, explaining the observed selectivity. cardiff.ac.uk Docking poses have successfully predicted binding modes similar to those observed in co-crystal structures, identifying key interactions within the CDK9/cyclinT complex. cardiff.ac.uk

Antifungal and Antibacterial Targets: Docking studies have also been used to propose mechanisms for the antimicrobial activity of novel thiazole derivatives. For example, the predicted inhibition of the E. coli MurB enzyme was identified as a putative mechanism for antibacterial action, while inhibition of 14a-lanosterol demethylase was proposed for antifungal activity. mdpi.com

| Compound Class | Biological Target | Key Interacting Residues/Interactions | Computational Method | Source |

| Thiazole-urea derivatives | M. tuberculosis DNA Gyrase B | H-bond with Asp79; Cation-pi/hydrophobic interactions with Arg82, Arg141 | Molecular Docking, MD Simulations | nih.gov |

| 2,4,5-Trisubstituted pyrimidines | CDK9/cyclinT | Steric-induced non-planar conformation enhances selectivity over CDK2. | Molecular Modeling, Docking | cardiff.ac.uk |

| Thiazolo[3,2-a] pyrimidines | E. coli DNA Gyrase B | Elucidation of binding energies and connections within the active site. | Molecular Docking, MD Simulations | nih.gov |

| Heteroaryl(aryl) thiazoles | E. coli MurB | Prediction of inhibitory binding mode. | Molecular Docking | mdpi.com |

| This table summarizes key findings from molecular docking studies, detailing the interactions between thiazole analogues and their respective biological targets. |

Molecular Dynamics (MD) Simulations

To further refine the understanding gained from static docking poses, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex and assessing its stability.

For thiazole-based DNA gyrase inhibitors, MD simulations lasting up to 200 nanoseconds have been used to validate the stability of the ligand-receptor complexes predicted by docking. nih.gov Analyses such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) confirm the stable binding of the inhibitors within the active site. fevir.netrsc.org Furthermore, advanced calculations like MM-PBSA and MM-GBSA are used to compute binding free energies, which corroborate the docking results and provide a more quantitative measure of binding affinity. fevir.netrsc.orgnih.gov These simulations offer a deeper understanding of the thermodynamic stability of the complex, reinforcing the proposed mechanism of action. nih.gov

Together, these computational approaches form a powerful toolkit for the study of this compound analogues, enabling the interpretation of experimental data, elucidation of molecular mechanisms, and the prospective design of new therapeutic agents.

Emerging Research Areas and Future Directions for 5 Methyl 2 Methylamino 1,3 Thiazole Chemistry

Application in Material Science (e.g., as sensitizers)

The inherent electronic characteristics of the thiazole (B1198619) ring make it a promising component for advanced materials. researchgate.net Thiazole derivatives are being investigated for their potential in light-harvesting applications, photochromes, molecular switches, and as components of light-emitting diodes (LEDs). researchgate.netresearchgate.net When complexed with transition metals like ruthenium, platinum, or iridium, thiazole-based ligands can form a variety of phosphorescent materials. alfachemic.com This is particularly relevant for developing new sensitizers in dye-sensitized solar cells or as emissive layers in organic light-emitting diodes (OLEDs).

The introduction of specific substituents onto the thiazole core, such as the methyl and methylamino groups in 5-Methyl-2-methylamino-1,3-thiazole, can modulate the electronic properties, tuning the absorption and emission spectra for specific applications. Research into thiazolothiazole-based metal-organic frameworks (MOFs) has shown that the nitrogen and sulfur heteroatoms provide excellent coordination sites and contribute to exceptional fluorescence properties, which can be harnessed for various functionalities, including photochromism. rsc.org

Advanced Catalysis Using Thiazole-Based Ligands

Thiazole derivatives have emerged as highly effective ligands in transition metal catalysis due to their structural versatility and strong coordination ability. alfachemic.com Chiral thiazole-based ligands are particularly valuable in asymmetric synthesis. For instance, new chiral N,P-ligands based on a thiazole framework have been successfully used in iridium-catalyzed asymmetric hydrogenation of olefins, demonstrating high reactivity and selectivity. nih.gov

The applications of thiazole ligands span a range of organic transformations, including asymmetric Friedel-Crafts alkylation and Henry reactions. alfachemic.com The this compound scaffold offers a platform for developing novel bidentate or polydentate ligands. The nitrogen atoms of the ring and the exocyclic amino group can act as coordination sites, allowing for the formation of stable metal complexes that can act as effective catalysts. researchgate.netresearchgate.net The development of such catalysts is a key area for future research, aiming to achieve higher efficiency, selectivity, and broader substrate scope in chemical synthesis.

Development of Novel Analytical Probes and Sensors

The ability of the thiazole ring to interact with various analytes, coupled with its electrochemical and photophysical properties, makes it an excellent candidate for the development of chemical sensors and analytical probes. rsc.org Researchers have developed thiazolothiazole-based luminescent MOFs that demonstrate high sensitivity and selectivity for detecting metal ions like Hg²⁺. rsc.org The strong affinity of the nitrogen and sulfur heteroatoms for heavy metals is a key feature in the design of these sensors. rsc.org